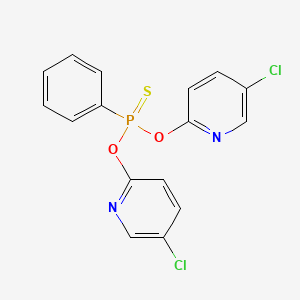
O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 5-chloropyridin-2-yl groups and a phenylphosphonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate typically involves the reaction of 5-chloropyridin-2-yl derivatives with phenylphosphonothioic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine or phosphine sulfide.
Substitution: The chlorine atoms in the 5-chloropyridin-2-yl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of phosphonates or phosphine oxides.
Reduction: Formation of phosphine or phosphine sulfide.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorus metabolism.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting the physiological functions of the organism.
Comparison with Similar Compounds
O,O-Diethyl phenylphosphonothioate: Similar in structure but with ethyl groups instead of 5-chloropyridin-2-yl groups.
O,O-Dimethyl phenylphosphonothioate: Similar in structure but with methyl groups instead of 5-chloropyridin-2-yl groups.
O,O-Bis(4-chlorophenyl) phenylphosphonothioate: Similar in structure but with 4-chlorophenyl groups instead of 5-chloropyridin-2-yl groups.
Uniqueness: O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate is unique due to the presence of the 5-chloropyridin-2-yl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
74546-80-8 |
|---|---|
Molecular Formula |
C16H11Cl2N2O2PS |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
bis[(5-chloropyridin-2-yl)oxy]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H11Cl2N2O2PS/c17-12-6-8-15(19-10-12)21-23(24,14-4-2-1-3-5-14)22-16-9-7-13(18)11-20-16/h1-11H |
InChI Key |
DCSRGYDLTYTGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(OC2=NC=C(C=C2)Cl)OC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















